molecular formula C15H11ClN2O2 B12106722 Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate

Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate

Cat. No.: B12106722
M. Wt: 286.71 g/mol
InChI Key: ZFNDDDQOPCDHNF-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate is a compound belonging to the imidazo[1,2-A]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in disease pathways . For example, it may inhibit kinases or other proteins essential for the survival of pathogens .

Biological Activity

Methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS: 133427-39-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H11ClN2O2
  • Molecular Weight : 286.72 g/mol
  • Purity : ≥95%

The compound features a unique imidazo[1,2-a]pyridine scaffold, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231). The compound's mechanism appears to involve apoptosis induction as indicated by increased levels of cleaved PARP and active caspases in treated cells .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-717.02Apoptosis via caspase activation
MDA-MB-23113.00Induction of cell cycle arrest

Antimicrobial Activity

Imidazo[1,2-a]pyridine compounds have also shown promising antimicrobial properties. Specific studies indicate that derivatives can inhibit bacterial growth and exhibit antifungal activities. The presence of the chlorophenyl group enhances these effects, potentially through better binding to microbial targets .

Neuroprotective Effects

Some research indicates that imidazo[1,2-a]pyridine derivatives may act as neuroprotective agents. They have been studied for their ability to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer’s. For instance, a derivative with a biphenyl side chain demonstrated strong AChE inhibition with an IC50 value of 79 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorophenyl Group : Enhances lipophilicity and biological interactions.
  • Imidazo[1,2-a]pyridine Core : Essential for the anticancer and antimicrobial activities.

Research into SAR has revealed that modifications at various positions on the imidazo ring can significantly alter the compound's efficacy and selectivity against different biological targets .

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines at concentrations lower than conventional chemotherapeutics like 5-Fluorouracil. The compound was shown to induce apoptosis without affecting non-tumorigenic cells significantly .

Case Study 2: AChE Inhibition

A derivative bearing similar structural characteristics exhibited potent AChE inhibition, suggesting potential applications in treating Alzheimer’s disease. The IC50 values were comparable to established AChE inhibitors .

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C15H11ClN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3

InChI Key

ZFNDDDQOPCDHNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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